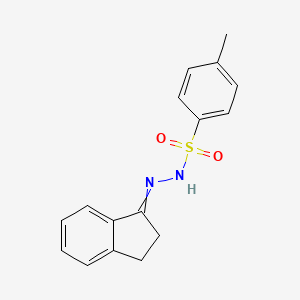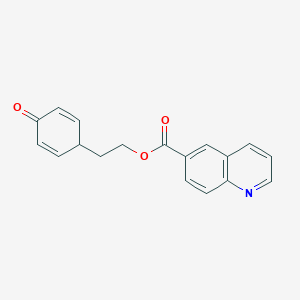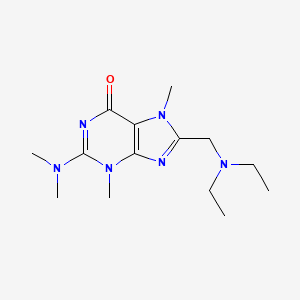
6-Iodo-7-methoxy-2,3-dihydroinden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iod-7-methoxy-2,3-dihydroinden-1-on ist eine chemische Verbindung mit der Summenformel C10H9IO2. Es ist ein Derivat von Indanon, gekennzeichnet durch das Vorhandensein eines Iodatoms an der 6. Position und einer Methoxygruppe an der 7. Position am Indanonring.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Iod-7-methoxy-2,3-dihydroinden-1-on beinhaltet typischerweise die Iodierung von 7-Methoxy-2,3-dihydroinden-1-on. Die Reaktion wird mit Iod und einem geeigneten Oxidationsmittel, wie Wasserstoffperoxid oder Natriumhypochlorit, in einem organischen Lösungsmittel wie Essigsäure durchgeführt. Die Reaktionsbedingungen, einschließlich Temperatur und Reaktionszeit, werden optimiert, um hohe Ausbeuten und Reinheit des gewünschten Produkts zu erzielen.
Industrielle Produktionsmethoden
Die industrielle Produktion von 6-Iod-7-methoxy-2,3-dihydroinden-1-on folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Reagenzien und Lösungsmitteln, wobei die Reaktionsparameter streng kontrolliert werden, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise mit Techniken wie Umkristallisation oder Chromatographie gereinigt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Iod-7-methoxy-2,3-dihydroinden-1-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Iodatom kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktionsreaktionen: Die Reduktion der Carbonylgruppe kann zur Bildung von Alkoholen oder anderen reduzierten Produkten führen.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Amine, Thiole oder Alkoxide. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt.
Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden unter sauren oder basischen Bedingungen verwendet.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden in aprotischen Lösungsmitteln wie Tetrahydrofuran (THF) eingesetzt.
Hauptprodukte, die gebildet werden
Substitutionsreaktionen: Produkte umfassen verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Oxidationsreaktionen: Produkte umfassen Chinone oder andere oxidierte Formen der Verbindung.
Reduktionsreaktionen: Produkte umfassen Alkohole oder andere reduzierte Derivate.
Wissenschaftliche Forschungsanwendungen
6-Iod-7-methoxy-2,3-dihydroinden-1-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und bei der Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es wird laufend geforscht, ob es als pharmazeutischer Zwischenstoff oder Wirkstoff bei der Medikamentenentwicklung eingesetzt werden kann.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von 6-Iod-7-methoxy-2,3-dihydroinden-1-on hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, deren Aktivität modulieren und zu verschiedenen physiologischen Effekten führen. Die genauen Wege und beteiligten molekularen Zielstrukturen sind Gegenstand laufender Forschung.
Wirkmechanismus
The mechanism of action of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6-Iod-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin
- 6,7-Dichlor-2,3-dihydro-1H-inden-1-on
- 1H-Inden-1-on, 2,3-dihydro-
Einzigartigkeit
6-Iod-7-methoxy-2,3-dihydroinden-1-on ist aufgrund des Vorhandenseins sowohl von Iod- als auch von Methoxygruppen am Indanonring einzigartig, was ihm eine deutliche chemische Reaktivität und potenzielle biologische Aktivität im Vergleich zu seinen Analoga verleiht. Die Kombination dieser funktionellen Gruppen macht es zu einer wertvollen Verbindung für verschiedene synthetische und Forschungsanwendungen.
Eigenschaften
Molekularformel |
C10H9IO2 |
|---|---|
Molekulargewicht |
288.08 g/mol |
IUPAC-Name |
6-iodo-7-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9IO2/c1-13-10-7(11)4-2-6-3-5-8(12)9(6)10/h2,4H,3,5H2,1H3 |
InChI-Schlüssel |
ADGUYRDOSXQZOC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC2=C1C(=O)CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B11836245.png)
![N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide](/img/structure/B11836254.png)
![6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)-](/img/structure/B11836259.png)
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one](/img/structure/B11836262.png)







![7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11836313.png)

